2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride

Description

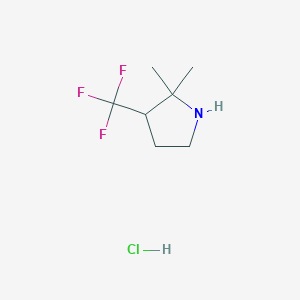

2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a fluorinated pyrrolidine derivative characterized by a bicyclic structure with two methyl groups at the 2-position and a trifluoromethyl (-CF₃) group at the 3-position. Its molecular formula is C₇H₁₂F₃N·HCl (CID: 75508688) . Key structural features include:

- SMILES: CC1(C(CCN1)C(F)(F)F)C

- InChIKey: UYTSKXBHSPEGJD-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical research. The hydrochloride salt improves solubility for synthetic applications, particularly in catalysis and intermediate synthesis .

Properties

IUPAC Name |

2,2-dimethyl-3-(trifluoromethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c1-6(2)5(3-4-11-6)7(8,9)10;/h5,11H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSJLLFMPKNXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCN1)C(F)(F)F)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approaches to Trifluoromethylated Pyrrolidines

The synthesis of trifluoromethyl-substituted pyrrolidines typically involves:

- Introduction of the trifluoromethyl group via trifluoromethyl-containing building blocks or reagents.

- Construction of the pyrrolidine ring through cyclization or cyclocondensation reactions.

- Functional group transformations to install methyl substituents and obtain the hydrochloride salt.

Three main approaches are commonly reported for trifluoromethylpyridine derivatives, which share mechanistic similarities with trifluoromethylpyrrolidines:

- Chlorine/fluorine exchange reactions starting from chlorinated pyridine precursors.

- Pyridine (or pyrrolidine) ring construction from trifluoromethyl-containing building blocks.

- Direct trifluoromethylation using trifluoromethyl active species (e.g., trifluoromethyl copper reagents) for substitution reactions.

Among these, the second method—ring construction from trifluoromethylated building blocks—is most relevant for pyrrolidine derivatives like 2,2-dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride.

Cyclocondensation and Ring Construction Using Trifluoromethylated Precursors

A widely used strategy to prepare trifluoromethyl-substituted pyrrolidines involves cyclocondensation reactions starting from trifluoromethyl-containing ketoesters or aldehydes. Typical trifluoromethyl building blocks include:

- Ethyl 4,4,4-trifluoro-3-oxobutanoate

- Ethyl 2,2,2-trifluoroacetate

- 2,2,2-Trifluoroacetyl chloride

These building blocks undergo condensation with amines or amino acid derivatives to form pyrrolidine rings bearing trifluoromethyl groups at desired positions.

For example, cyclocondensation of 3-methylbutanal with ethyl 4,4,4-trifluoro-3-oxobutanoate can yield trifluoromethyl-substituted pyrrolidine intermediates. Subsequent functional group modifications introduce the 2,2-dimethyl substituents and convert the compound to its hydrochloride salt.

Reduction and Functional Group Transformations

Reduction steps are crucial to convert keto or ester groups into the corresponding alcohol or amine functionalities necessary for pyrrolidine ring closure and substitution pattern adjustments.

- Hydrogenation using palladium on carbon catalysts can reduce double bonds selectively.

- Reduction of esters to alcohols can be achieved using hydride reagents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4).

In some patented processes, a precursor such as N-methyl-2-pyrrolidone is converted via reaction with triphosgene or phosphorus oxychloride (POCl3), followed by addition of Meldrum’s acid and organic bases like triethylamine or pyridine to afford intermediates that can be further transformed into trifluoromethylated pyrrolidine derivatives.

Catalytic Cycloaddition Methods

Recent advances include iodine/potassium carbonate-catalyzed one-pot cycloaddition reactions involving araldehydes, amino acid esters, and chalcones to synthesize multisubstituted pyrrolidine-2-carboxylates. This method allows for the incorporation of various substituents, including trifluoromethyl groups, under mild conditions with good yields.

Representative Data Table: Reaction Conditions and Yields for Related Trifluoromethylpyridine Derivatives

Although specific data for this compound are limited, analogous trifluoromethylpyridine derivatives provide insight into reaction conditions and yields.

| Substrate | Reaction Temp. (°C) | Major Products | Yield (GC Peak Area %) |

|---|---|---|---|

| 3-Picoline | 335 (CFB phase) | 3-(Trifluoromethyl)pyridine (TF) | 86.4 |

| 380 (Empty phase) | Chloro(trifluoromethyl)pyridine (CTF) | 64.1 | |

| 2,4-Lutidine | 420 (CFB phase) | Chloro-bis(trifluoromethyl)pyridine (CBTF) | 78.8 |

| 420 (Empty phase) | Dichloro-bis(trifluoromethyl)pyridine (DCBTF) | 13.0 |

Abbreviations: CFB = Catalyst Fluidized Bed; TF = Trifluoromethylpyridine; CTF = Chloro(trifluoromethyl)pyridine; CBTF = Chloro-bis(trifluoromethyl)pyridine; DCBTF = Dichloro-bis(trifluoromethyl)pyridine

Summary of Key Preparation Steps for this compound

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of trifluoromethylated ketoester or aldehyde precursor | Using ethyl 4,4,4-trifluoro-3-oxobutanoate or similar | Provides trifluoromethyl building block |

| 2 | Cyclocondensation with suitable amine or amino acid ester | Acid/base catalysis, controlled temperature | Forms pyrrolidine ring with trifluoromethyl group |

| 3 | Reduction of ester or keto groups | Pd/C hydrogenation, NaBH4 or LiBH4 reduction | Converts functional groups for ring closure or substitution |

| 4 | Introduction of 2,2-dimethyl substituents | Alkylation or methylation reactions | Achieves desired substitution pattern |

| 5 | Formation of hydrochloride salt | Treatment with HCl in suitable solvent | Stabilizes compound as hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often using hydrogenation or metal hydride reagents.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives

Scientific Research Applications

2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of agrochemicals, polymers, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. This binding can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues of Pyrrolidine Hydrochlorides

The following table summarizes key structural analogs, highlighting substituent variations and physicochemical properties:

Key Comparative Insights

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl Groups: The CF₃ group in the target compound lowers electron density at the pyrrolidine ring compared to non-fluorinated analogs like 3,3-dimethylpyrrolidine hydrochloride, enhancing electrophilic reactivity in catalysis .

Physicochemical Properties

- Lipophilicity: The CF₃ group increases logP compared to non-fluorinated analogs, improving membrane permeability in drug design. For example, the target compound (logP ~2.1) is more lipophilic than 3,3-dimethylpyrrolidine hydrochloride (logP ~1.3) .

- Solubility : Hydrochloride salts generally enhance aqueous solubility, but bulky substituents (e.g., benzyl in 2060008-14-0) reduce it compared to the target compound .

Organocatalysis

The target compound’s structural analogs, such as pyrrolidine hydrochloride salts, are widely used in enantioselective catalysis. For instance, Jorgensen−Hayashi’s fluorinated pyrrolidine derivatives achieve >90% enantiomeric excess (e.e.) in cycloadditions, suggesting that the CF₃ group in the target compound could similarly enhance stereochemical outcomes .

Biological Activity

2,2-Dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride is a compound that has garnered attention due to its unique structural features and potential biological activities. The trifluoromethyl group is known for enhancing the pharmacological properties of many compounds, and its presence in this pyrrolidine derivative suggests promising biological implications.

Chemical Structure and Properties

The molecular formula of this compound is . The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethyl moiety enhances the compound's ability to bind to these targets, potentially altering their activity.

Target Proteins

- Receptor-interacting protein kinase 1 (RIPK1) : Inhibition of RIPK1 has been shown to prevent necroptosis, a form of programmed cell death associated with inflammation and various diseases.

- Janus kinase (JAK) : The compound may also interact with JAK family kinases, which are involved in cytokine signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Anti-inflammatory effects : By inhibiting RIPK1 and possibly JAKs, the compound may reduce inflammation in various models.

- Antimicrobial properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains.

- Neuroprotective effects : There is emerging evidence that compounds with similar structures can protect neuronal cells from apoptosis.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of RIPK1 in vitro with an IC50 of 92 nM. This suggests a strong potential for anti-necroptotic effects in inflammatory models. |

| Study 2 | Evaluated the antimicrobial activity against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study 3 | Assessed neuroprotective effects in a mouse model of neurodegeneration, indicating reduced neuronal loss when treated with the compound. |

Discussion

The incorporation of the trifluoromethyl group in this compound appears to enhance its biological activity significantly. The compound's ability to inhibit key kinases involved in inflammatory pathways positions it as a potential candidate for therapeutic applications in diseases characterized by excessive inflammation or cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-dimethyl-3-(trifluoromethyl)pyrrolidine hydrochloride, and what are their key intermediates?

- Methodological Answer : Common routes involve cyclization of substituted pyrrolidine precursors. For example, trifluoromethylation of pyrrolidine derivatives using reagents like trifluoromethyl iodide (CF₃I) under palladium catalysis, followed by hydrochlorination. Key intermediates include 3-(trifluoromethyl)pyrrolidine derivatives with protective groups (e.g., tert-butoxycarbonyl [Boc]) to control regioselectivity . Characterization of intermediates via H/C NMR and LC-MS is critical to confirm structural integrity.

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, as fluorine’s electronegativity reduces basicity and increases resistance to oxidative degradation. Computational studies (e.g., logP calculations) and experimental assays (e.g., solubility in polar/nonpolar solvents) are recommended to quantify these effects. Comparative data with non-fluorinated analogs can highlight differences in bioavailability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : F NMR is critical for confirming trifluoromethyl group presence (δ ~ -60 to -70 ppm). H NMR helps identify chiral centers and substituent effects.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, especially for chiral variants .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium/copper catalysts for trifluoromethylation efficiency.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions during cyclization.

- Purification : Employ reverse-phase HPLC or ion-exchange chromatography to isolate high-purity product (>95%) .

Q. How to resolve discrepancies in NMR data caused by rotational isomers or dynamic effects?

- Methodological Answer :

- Variable-Temperature NMR : Conduct experiments at elevated temperatures (e.g., 50°C) to coalesce split peaks from rotational isomers.

- 2D NMR (COSY, NOESY) : Map through-space and through-bond correlations to confirm assignments.

- DFT Calculations : Simulate expected NMR shifts for comparison with experimental data .

Q. What strategies mitigate racemization during synthesis of chiral derivatives?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-Boc-protected intermediates to enforce stereochemical control.

- Low-Temperature Quenching : Halt reactions rapidly to prevent epimerization.

- Enzymatic Resolution : Employ lipases or esterases to separate enantiomers post-synthesis .

Q. How to design bioactivity studies targeting neurological or antimicrobial applications?

- Methodological Answer :

- Target Selection : Prioritize receptors like GABA-A or NMDA based on structural similarity to known pyrrolidine-based modulators.

- In Silico Docking : Use AutoDock or Schrödinger to predict binding affinities.

- Assay Conditions : Test cytotoxicity (MTT assay) and IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) or bacterial strains (e.g., S. aureus) .

Data Contradiction Analysis

Q. How to address conflicting solubility data reported in literature?

- Methodological Answer :

- Standardized Protocols : Replicate experiments using consistent solvents (e.g., PBS vs. DMSO) and concentrations.

- Dynamic Light Scattering (DLS) : Check for aggregation phenomena that may skew measurements.

- Cross-Validation : Compare results with analogous compounds (e.g., 3-(trifluoromethyl)piperidine derivatives) .

Q. Why might chiral HPLC show unexpected peaks in purity analysis?

- Methodological Answer :

- Impurity Profiling : Synthesize and isolate suspected byproducts (e.g., diastereomers or degradation products) for spiking experiments.

- Mobile Phase Optimization : Adjust pH or organic modifier ratios (e.g., acetonitrile vs. methanol) to improve resolution.

- Mass Spectrometry Coupling : Use LC-HRMS to identify unknown peaks via exact mass .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.